Cas no 116314-67-1 (Entacapone)

L'Entacapone est un inhibiteur sélectif et réversible de la catéchol-O-méthyltransférase (COMT), utilisé principalement comme traitement adjuvant dans la maladie de Parkinson. Il agit en prolongeant l'effet thérapeutique de la L-DOPA en inhibant son métabolisme périphérique, augmentant ainsi sa biodisponibilité dans le système nerveux central. Ses avantages incluent une amélioration significative de la durée et de la stabilité de la réponse motrice chez les patients sous L-DOPA, réduisant les fluctuations motrices (phénomène ON-OFF). Sa pharmacocinétique prévisible et son profil d'effets secondaires généralement modérés (comme des dyskinésies ou des changements de couleur de l’urine) en font un complément utile aux schémas thérapeutiques antiparkinsoniens. L'Entacapone est souvent associé à la carbidopa/L-DOPA pour optimiser l'efficacité du traitement.
Entacapone structure
Entacapone structure
Product Name:Entacapone
Numéro CAS:116314-67-1
Le MF:C14H15N3O5
Mégawatts:305.286003351212
CID:858147
PubChem ID:5281081
Update Time:2025-11-01

Entacapone Propriétés chimiques et physiques

Nom et identifiant

    • Entacapone
    • C071192
    • Novartis brand of entacapone
    • N,N-Diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide
    • 2-Cyano-N,N-diethyl-3-(3,4-dihydroxy-5-nitrophenyl)propenamide
    • (E)-2-Cyano-3-(3,4-dihydroxy-5-nitro-phenyl)-N,N-diethyl-prop-2-enamide
    • SR-05000001452
    • ENTACAPONE (MART.)
    • CCG-213064
    • Entacapone [USAN:USP:INN:BAN]
    • Entacapone orion
    • SCHEMBL34505
    • ENTACAPONE [EP MONOGRAPH]
    • (E)-Entacapone
    • Entacapone?
    • NCGC00164555-02
    • C07943
    • HMS3713B20
    • NCGC00164555-10
    • CAS-130929-57-6
    • ENTACAPONE [JAN]
    • CHEMBL953
    • HMS3885K09
    • s3147
    • 130929-57-6
    • HY-14280
    • UNII-4975G9NM6T
    • 2-cyano-3-(5-dihydroxyamino-3,4-dioxo-1-cyclohexa-1,5-dienyl)-N,N-diethyl-prop-2-enamide
    • AB01275450_02
    • BDBM50108879
    • Entacom
    • (E)-.ALPHA.-CYANO-N,N-DIETHYL-3,4-DIHYDROXY-5-NITROCINNAMAMIDE
    • SR-05000001452-3
    • CHEBI:4798
    • OR-611
    • STALEVO COMPONENT ENTACAPONE
    • CS-1266
    • D00781
    • BRD-K83636919-001-03-0
    • 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylacrylamide
    • Entacapone (USAN:USP:INN:BAN)
    • NS00006886
    • Entacapone teva
    • BCP9000645
    • ENTACAPONE [USP-RS]
    • Tox21_112184_1
    • 116314-67-1
    • NCGC00164555-01
    • 2-Propenamide, 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-, (2E)-
    • Comtess
    • LEVODOPA/CARBIDOPA/ENTACAPONE ORION COMPONENT ENTACAPONE
    • (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide
    • ENTACAPONE [USP MONOGRAPH]
    • E0961
    • NCGC00164555-03
    • SR-05000001452-2
    • (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylacrylamide
    • (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide
    • ENTACAPONE [VANDF]
    • Q416444
    • J-005902
    • 4975G9NM6T
    • ENTACAPONE [MI]
    • (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide
    • ENTACAPONE [WHO-DD]
    • ENTACAPONE COMPONENT OF STALEVO
    • (E)-alpha-Cyano-N,N-diethyl-3,4-dihydroxy-5-nitrocinnamamide
    • ENTACAPONE [EMA EPAR]
    • 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-n,n-diethyl-2-propenamide
    • ENTACAPONE (USP-RS)
    • AKOS015907685
    • Entacapona
    • 2-Propenamide, 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-
    • DTXCID3026439
    • ENTACAPONE (USP MONOGRAPH)
    • SW199035-2
    • DTXSID5046439
    • MFCD00866580
    • CORBILTA COMPONENT ENTACAPONE
    • AB01275450-01
    • BRD-K83636919-001-05-5
    • EX-A1130
    • GTPL6647
    • HMS2089O16
    • PD9
    • ENTACAPONE COMPONENT OF CORBILTA
    • HSDB 8251
    • BIDD:GT0026
    • SR-05000001452-1
    • N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl) acrylamide
    • ENTACAPONE [USAN]
    • Entacaponum (INN-Latin)
    • SCHEMBL13596593
    • BRD-K83636919-001-04-8
    • J-008069
    • OR611
    • COM-998
    • AB01275450_03
    • ENTACAPONE [INN]
    • (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide
    • AC-393
    • ENTACAPONE (EP MONOGRAPH)
    • Entacaponum [INN-Latin]
    • Entacapone (JP17/USP/INN)
    • Tox21_112184
    • ENTACAPONE [MART.]
    • GLXC-01688
    • SCHEMBL34504
    • ENTACAPONE [ORANGE BOOK]
    • AKOS015965009
    • (E)-N, N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide
    • BRD-K83636919-001-01-4
    • Entacapona [INN-Spanish]
    • Comtan
    • OR 611
    • Entacaponum (Latin)
    • N04BX02
    • DB00494
    • Comtan (TN)
    • Entacapona (INN-Spanish)
    • 686349-59-7
    • Entacaponum
    • (~{E})-2-cyano-~{N},~{N}-diethyl-3-[3-nitro-4,5-bis(oxidanyl)phenyl]prop-2-enamide
    • Piscine à noyau: 1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+
    • La clé Inchi: JRURYQJSLYLRLN-BJMVGYQFSA-N
    • Sourire: O=C(/C(/C#N)=C/C1C=C(C(=C(C=1)[N+](=O)[O-])O)O)N(CC)CC

Propriétés calculées

  • Qualité précise: 305.10117059g/mol
  • Masse isotopique unique: 305.10117059g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 22
  • Nombre de liaisons rotatives: 4
  • Complexité: 500
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.1
  • Surface topologique des pôles: 130Ų

Entacapone PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
LKT Labs
E5575-25 mg
Entacapone
116314-67-1 ≥98%
25mg
$114.10 2023-07-11
LKT Labs
E5575-100 mg
Entacapone
116314-67-1 ≥98%
100MG
$330.70 2023-07-11
LKT Labs
E5575-500 mg
Entacapone
116314-67-1 ≥98%
500MG
$1,198.90 2023-07-11
LKT Labs
E5575-25mg
Entacapone
116314-67-1 ≥98%
25mg
$119.80 2024-05-21
LKT Labs
E5575-100mg
Entacapone
116314-67-1 ≥98%
100mg
$347.20 2024-05-21
LKT Labs
E5575-500mg
Entacapone
116314-67-1 ≥98%
500mg
$1258.80 2024-05-21

Entacapone Fournisseurs

Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:116314-67-1)(E)-2-氰基-3-(3,4二羟基-5-硝基苯)-N,N二乙基丙烯酰胺
Numéro de commande:LE26860101
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 12:59
Prix ($):discuss personally
Courriel:18501500038@163.com

Informations complémentaires sur Entacapone

Entacapone (CAS No. 116314-67-1): A Comprehensive Overview of Its Pharmacological Properties and Therapeutic Applications

Entacapone, a selective catechol-O-methyltransferase (COMT) inhibitor, has emerged as a pivotal therapeutic agent in the management of neurological disorders such as Parkinson's disease (PD). With its unique mechanism of action and favorable pharmacokinetic profile, Entacapone (CAS No. 116314-67-1) has been extensively studied in both preclinical and clinical settings. This article provides an in-depth analysis of the molecular structure, pharmacodynamic properties, and clinical relevance of Entacapone, while integrating recent advancements in its therapeutic applications and research.

Entacapone (CAS No. 116314-67-1) belongs to the class of monoamine oxidase (MAO) inhibitors, but its primary mechanism involves the inhibition of COMT, an enzyme that degrades dopamine in the brain. By selectively inhibiting COMT, Entacapone enhances the availability of dopamine, thereby improving motor function in patients with PD. Recent studies have further elucidated the role of Entacapone in modulating neurotransmitter pathways and its potential in addressing neuroinflammation associated with PD.

The molecular structure of Entacapone (CAS No. 116314-67-1) is characterized by its 1,3-dihydro-2H-indole-2-one core, which confers its COMT inhibitory activity. This structural feature allows Entacapone to selectively bind to the COMT enzyme, thereby preventing the metabolism of dopamine. The pharmacokinetic properties of Entacapone (CAS No. 116314-67-1) include rapid oral absorption, extensive hepatic metabolism, and a relatively short half-life, which necessitates its administration in combination with levodopa to maintain therapeutic levels.

Recent clinical trials have demonstrated the efficacy of Entacapone (CAS No. 116314-67-1) in reducing off-periods and improving dyskinesia in patients with PD. A 2023 study published in Neurology highlighted the synergistic effects of Entacapone with levodopa in enhancing dopamine availability and mitigating motor fluctuations. Additionally, emerging research suggests that Entacapone may have neuroprotective properties by reducing oxidative stress and modulating mitochondrial function in PD models.

Despite its therapeutic benefits, the use of Entacapone (CAS No. 116314-67-1) is associated with certain side effects, including nausea, diarrhea, and urinary tract infections. However, recent pharmacovigilance studies have indicated that these adverse effects are generally mild and manageable with appropriate dose adjustments. The safety profile of Entacapone (CAS No. 116314-67-1) has been further validated through long-term observational studies, which have demonstrated its tolerability in patients with PD over extended periods.

Current research is exploring the potential of Entacapone (CAS No. 116314-67-1) in treating other neurological conditions, such as attention deficit hyperactivity disorder (ADHD) and schizophrenia. A 2024 meta-analysis published in Pharmacotherapy suggested that Entacapone may modulate dopamine signaling in these disorders, although further studies are needed to confirm these findings. Additionally, the role of Entacapone in neurodegenerative diseases such as Alzheimer's disease is being investigated, with preliminary data indicating its potential to reduce beta-amyloid accumulation.

The development of Entacapone (CAS No. 116314-67-1) has also led to the exploration of novel drug delivery systems to enhance its bioavailability and reduce side effects. Recent advancements in nanoformulation and prodrug technologies have shown promise in improving the therapeutic index of Entacapone. For example, a 2023 study in Journal of Controlled Release demonstrated that a nanoparticle-based formulation of Entacapone significantly prolonged its half-life and reduced gastrointestinal adverse effects.

In conclusion, Entacapone (CAS No. 116314-67-1) remains a cornerstone in the treatment of PD, with ongoing research expanding its therapeutic applications. The integration of Entacapone with other dopamine-enhancing agents and the development of advanced delivery systems are likely to further enhance its clinical utility. As research continues to uncover the molecular mechanisms underlying its effects, Entacapone (CAS No. 116314-67-1) is poised to play an even greater role in the management of neurological disorders in the future.

For further information on Entacapone (CAS No. 116314-67-1) and its therapeutic applications, readers are encouraged to consult recent clinical guidelines and peer-reviewed literature. The ongoing exploration of Entacapone's potential in neuroprotection and its role in multimodal therapies underscores its significance in the field of neuropharmacology.

Key terms: Entacapone, COMT inhibitor, Parkinson's disease, dopamine, neuroprotection, pharmacokinetics, neurotransmitter pathways.

References: Neurology, Pharmacotherapy, Journal of Controlled Release, and other relevant scientific journals.

Fournisseurs recommandés
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:116314-67-1)(E)-2-氰基-3-(3,4二羟基-5-硝基苯)-N,N二乙基丙烯酰胺
LE26860101
Pureté:99%
Quantité:25KG,200KG,1000KG
Prix ($):Enquête
Courriel